Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that features a benzodioxin ring, a phenylmethoxycarbonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propanoate Ester: The propanoate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the intermediate with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structural features make it a suitable candidate for investigating the specificity and kinetics of these enzymes.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The benzodioxin ring and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-amino-propanoate
- Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methoxycarbonylamino)propanoate
- Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate
Uniqueness
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate is unique due to the presence of both the benzodioxin ring and the phenylmethoxycarbonyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. The specific arrangement of these groups influences the compound’s physical properties, such as solubility and stability, as well as its interaction with biological targets.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-24-19(22)16(21-20(23)27-13-14-5-3-2-4-6-14)11-15-7-8-17-18(12-15)26-10-9-25-17/h2-8,12,16H,9-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKZVPDGZZULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCCO2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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